molecular formula C11H8F2N4O3 B6054051 N-(3,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B6054051
M. Wt: 282.20 g/mol
InChI Key: QRDZZOUXLQFEAJ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a difluorophenyl group and a nitro-substituted pyrazole ring

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O3/c12-9-2-1-7(3-10(9)13)15-11(18)6-16-5-8(4-14-16)17(19)20/h1-5H,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZZOUXLQFEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.

    Acylation: The nitrated pyrazole is then acylated with 3,4-difluoroaniline using an appropriate acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions on the phenyl ring.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with nitro and pyrazole groups can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethanamide
  • N-(3,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propionamide

Uniqueness

N-(3,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific positioning of the difluorophenyl and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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